1-Methyl-N-(propan-2-yl)-1H-indol-5-amine
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Overview
Description
1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is a chemical compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of 1H-indole-5-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(propan-2-yl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-5-carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like bromine or chloromethyl methyl ether.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Indole-5-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole compounds.
Scientific Research Applications
1-Methyl-N-(propan-2-yl)-1H-indol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-5-amine: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-Methyl-N-(propan-2-yl)-1H-indole-3-amine: Substitution at the C-3 position instead of C-5, leading to variations in reactivity and applications.
Uniqueness
1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H16N2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-methyl-N-propan-2-ylindol-5-amine |
InChI |
InChI=1S/C12H16N2/c1-9(2)13-11-4-5-12-10(8-11)6-7-14(12)3/h4-9,13H,1-3H3 |
InChI Key |
PWSSTRHMHUQKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC2=C(C=C1)N(C=C2)C |
Origin of Product |
United States |
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